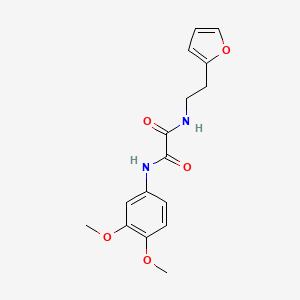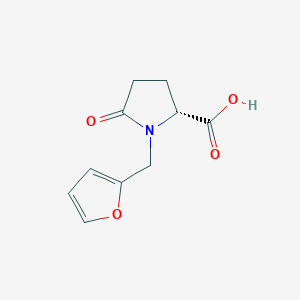![molecular formula C15H21NO3 B2572191 3-[(环己基氨基)甲基]-4-甲氧基苯甲酸 CAS No. 881041-14-1](/img/structure/B2572191.png)
3-[(环己基氨基)甲基]-4-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of a cyclohexylamino group attached to a benzoic acid moiety, which is further substituted with a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzoic acid+Cyclohexylamine→3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid
Industrial Production Methods
In industrial settings, the production of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters are common practices to achieve efficient large-scale production.
化学反应分析
Types of Reactions
3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid: Lacks the cyclohexylamino group, making it less versatile in certain reactions.
Cyclohexylamine: Does not contain the benzoic acid moiety, limiting its applications in organic synthesis.
3-[(Cyclohexylamino)methyl]benzoic acid: Similar structure but without the methoxy group, affecting its reactivity and properties.
Uniqueness
3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is unique due to the presence of both the cyclohexylamino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its similar compounds.
属性
IUPAC Name |
3-[(cyclohexylamino)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-14-8-7-11(15(17)18)9-12(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLFTQWXGNJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2572109.png)
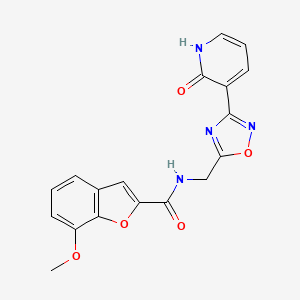

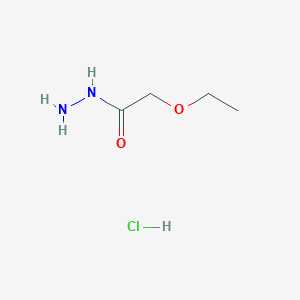
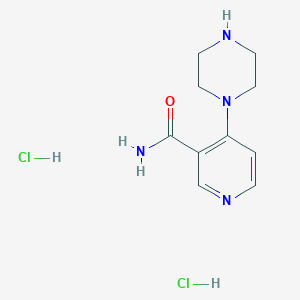
![N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2572117.png)
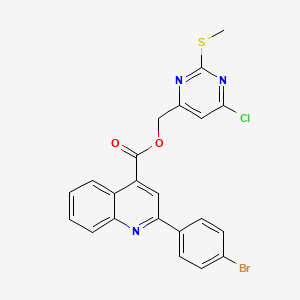
![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

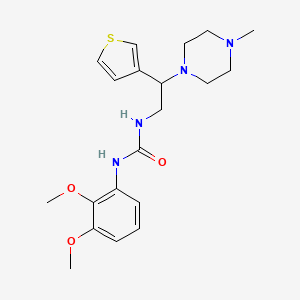
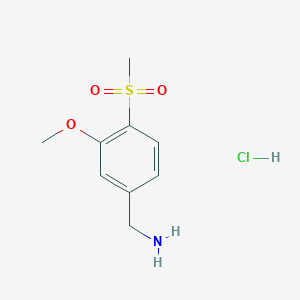
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
